molecular formula C19H18ClN5 B1664376 阿地那唑 CAS No. 37115-32-5

阿地那唑

货号 B1664376
CAS 编号: 37115-32-5
分子量: 351.8 g/mol
InChI 键: GJSLOMWRLALDCT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Adinazolam, marketed under the brand name Deracyn, is a tranquilizer of the triazolobenzodiazepine (TBZD) class, which are benzodiazepines (BZDs) fused with a triazole ring . It possesses anxiolytic, anticonvulsant, sedative, and antidepressant properties . Adinazolam was developed by Jackson B. Hester, who was seeking to enhance the antidepressant properties of alprazolam . It has never been approved by the FDA for clinical use .


Synthesis Analysis

Adinazolam can be synthesized by reacting benzodiazepine precursors . One logical way to synthesize adinazolam is by reacting estazolam (a readily available marketed pharmaceutical substance) with dimethyl(methylene)ammonium chloride (a cheap, readily available marketed reagent) .


Molecular Structure Analysis

Adinazolam has a molecular formula of C19H18ClN5 and a molecular weight of 351.83 g/mol . It contains multiple reactive parts in its structure . No stereoisomers of adinazolam have been described .


Chemical Reactions Analysis

Adinazolam contains multiple reactive parts in its structure. The first is the dimethylamine which is mildly basic with a pKa of 6.30 making over 5% of the compound protonated under physiological pH . The dimethylamine is also labile for oxidative decomposition resulting in the loss of one methyl group forming N-desmethyladinazolam .


Physical And Chemical Properties Analysis

The free base of adinazolam is insoluble in water, while the salt (mesylate) is soluble in water . It has a melting point of 171–172.5 °C .

科学研究应用

抗抑郁药效

阿地那唑,一种三唑苯二氮䓬类药物,已被研究作为一种抗抑郁药。在一项比较阿地那唑与丙咪嗪治疗重度抑郁症的临床研究中,阿地那唑表现出与丙咪嗪类似的疗效,特别是在患有严重忧郁亚型的患者中。这项研究突出了阿地那唑作为一种潜在的抗抑郁化合物,指出其相对于丙咪嗪的疗效和较低的不良事件概况(Amsterdam et al., 2004)

药代动力学和药效学

已进行研究以了解阿地那唑的药代动力学和药效学。一项涉及健康志愿者的研究检查了阿地那唑甲磺酸盐不同口服剂量对心理运动表现和记忆的影响。发现阿地那唑及其代谢物单N-去甲基阿地那唑(NDMAD)在不同剂量下呈线性药代动力学。这项研究表明NDMAD在阿地那唑给药后观察到的镇静和心理运动效应中起到了显著作用(Fleishaker & Phillips, 2004)

配方开发

使用GastroPlus™软件进行的研究展示了机械模拟在理解类似阿地那唑的药物的改良释放(MR)配方在体内行为方面的实用性。这种方法被用于预测MR配方的阿地那唑的药代动力学和药效学概况,有助于设计具有所需起效时间和持续时间的新配方(Lukacova et al., 2009)

与其他药物的相互作用

研究还调查了阿地那唑与其他药物的相互作用。一项研究探讨了西咪替丁对阿地那唑的药代动力学和药效学的影响。发现西咪替丁显著增加了阿地那唑和N-去甲基阿地那唑的曲线下面积(AUC)值,降低了阿地那唑的口服清除率,并延长了其半衰期。这些发现对于理解涉及阿地那唑的药物相互作用至关重要(Hulhoven et al., 2004)

对心理运动和认知表现的影响

阿地那唑对心理运动和认知表现的影响一直是研究的课题。一项在健康志愿者中将其效果与地西泮和乙醇进行比较的研究显示,阿地那唑,特别是在较高剂量下,导致了追踪、注意力、信息处理和记忆方面的损害。这项研究有助于理解阿地那唑的行为影响及其潜在的治疗应用(Linnoila et al., 2004)

药理概况

已对阿地那唑及其代谢物的药代动力学和药效学进行了进一步研究。一项研究评估了在健康受试者中静脉输注阿地那唑及其代谢物N-去甲基阿地那唑(NDMAD)的耐受性和效果。这项研究提供了关于阿地那唑的药理概况和其代谢物在介导其效应中的作用的详细见解(Fleishaker et al., 2004)

苯二氮䓬类药物特性

Adinazolam是正在开发的具有苯二氮卓类药物特性的几种新药之一。一项关于remimazolam、3-羟基苯扎巴姆、Adinazolam、克隆唑氯胺和去氯依替唑等药物的评论讨论了它们的药理特性、副作用、疗效以及最近的临床试验。这项研究对于了解新苯二氮卓类药物的开发,包括Adinazolam及其在镇静和作为全身麻醉辅助剂中的潜在应用具有重要意义(Cornett et al., 2018)

与焦虑样行为的相互作用

使用动物模型研究了Adinazolam对焦虑样行为的影响。研究表明,虽然传统治疗如苯二氮卓受体全激动剂在这些模型中显示出类似抗焦虑的效果,但像Adinazolam这样的化合物可能无法有效模拟焦虑症状,这表明有必要进一步研究其在焦虑和相关疾病中的治疗应用(Prut & Belzung, 2003)

安全和危害

Adinazolam may increase the central nervous system depressant (CNS depressant) activities of Hydrocodone . The risk or severity of adverse effects can be increased when Hydromorphone is combined with Adinazolam .

属性

IUPAC Name

1-(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5/c1-24(2)12-18-23-22-17-11-21-19(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)25(17)18/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSLOMWRLALDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190611
Record name Adinazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Adinazolam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014686
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.72e-02 g/L
Record name Adinazolam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014686
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Adinazolam binds to peripheral-type benzodiazepine receptors which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways.
Record name Adinazolam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00546
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Adinazolam

CAS RN

37115-32-5
Record name Adinazolam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37115-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adinazolam [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037115325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adinazolam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00546
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adinazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADINAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN08449444
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Adinazolam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014686
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A solution of the crude 8-chloro-1-[(aminomethyl)]-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine in acetonitrile is treated successively with 37% formalin (1.5 ml) and sodium cyanoborohydride (0.375 g). During the next 1 hour 20 minutes, 2 ml. of a 10% (v/v) solution of acetic acid in acetonitrile is added periodically, dropwise in such a manner that the temperature of the mixture remains between 25°-30° without external cooling. When the reaction is complete, the pH of the solution is about 6.8 and no further rise in temperature is noted after the addition of acid. The mixture is stirred for an additional 25 minutes and concentrated in vacuo. The residue is dissolved in methanol and concentrated. This residue is dissolved in methanol (30 ml), treated with 25% aqueous ethylenediamine (15 ml) and refluxed for 45 minutes. The mixture is cooled, diluted with water, saturated with sodium chloride and extracted with chloroform. The extract is washed (brine), dried over anhydrous sodium sulfate and concentrated. The residue is chromatographed on silica gel (100 g) with 2% methanol-98% chloroform. The resulting product is crystallized from ethyl acetate-Skellysolve B hexanes to give 8-chloro-1-[(dimethylamino)methyl]-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine in 2 crops: 330 mg. of melting point 170°-172.5°C; 67 mg. of melting point 168°-171°C (total yield 37.6%).
Name
8-chloro-1-[(aminomethyl)]-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0.375 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred solution of N,N-dimethylhydroxylamine (3.67 g., 0.06 mole) in dry dimethylformamide (50 ml. is cooled in an ice bath, under nitrogen, and treated with a 57% mineral oil suspension of sodium hydride (0.84 g., 0.02 mole). The mixture is kept at ambient temperature for 1 hour (a precipitate formed) and then cooled in an ice bath and treated with 8-chloro-1-(chloromethyl)-6-phenyl-4H-s-triazolo[4,3-a][1,4]-benzodiazepine (6.86 g., 0.02 mole). The mixture is kept at ambient temperature for 2 hours and concentrated in vacuo. Last traces of dimethylformamide are removed from the residue by the successive addition and distillation of xylene, toluene, and benzene. The resulting material is chromatographed on silica gel (250 g.) with methanol. The product thus obtained is crystallized from methanol-ethyl acetate (following activated charcoal treatment) to give 8-chloro-1-[(dimethylamino)methyl]-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine, N1 -oxide, hydrate in three crops: 3.377 g. of melting point 160.5°-162.5° C; 1.145 g. of melting point 160°-162° C.; and 0.785 g. of melting point 160°-162° C. The analytical sample had a melting point of 157.5°-158.5° C. with decomposition.
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
6.86 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adinazolam
Reactant of Route 2
Reactant of Route 2
Adinazolam
Reactant of Route 3
Reactant of Route 3
Adinazolam
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Adinazolam
Reactant of Route 5
Adinazolam
Reactant of Route 6
Adinazolam

Citations

For This Compound
1,860
Citations
K Ajir, M Smith, KM Lin, D Anderson, I Nuccio… - …, 1997 - Springer
… drug administration and assayed for adinazolam and NDMAD concentrations. … adinazolam, Asians manifested significantly higher C max , larger AUC and lower CL of both adinazolam …
Number of citations: 24 link.springer.com
K Venkatakrishnan, KE Culm… - The Journal of …, 2005 - Wiley Online Library
The pharmacokinetics and pharmacodynamics of adinazolam mesylate (10 mg), N‐desmethyl adinazolam mesylate (NDMAD, 10 mg), and alprazolam (1 mg) were investigated in 9 …
Number of citations: 33 accp1.onlinelibrary.wiley.com
MJ Owens, G Bissette, CB Nemeroff - Synapse, 1989 - Wiley Online Library
… Treatment with alprazolam or adinazolam increased hypothalamic CRF concentrations, which … injection of imipramine, alprazolam, or adinazolam on CRF concentrations in 18 rat brain …
Number of citations: 111 onlinelibrary.wiley.com
B Moosmann, P Bisel, F Franz… - Journal of mass …, 2016 - Wiley Online Library
… In the present study, five benzodiazepines (adinazolam, cloniprazepam, fonazepam, 3‐… The detected in vitro phase I metabolites of adinazolam were N‐desmethyladinazolam and N‐…
JC Fleishaker, JP Phillips, TC Smith, RB Smith - Pharmaceutical research, 1989 - Springer
… days) were assayed for adinazolam and monodesmethyl adinazolam (NDMAD) by … adinazolam were assessed using psychomotor performance tests and sedation ratings. Adinazolam …
Number of citations: 24 link.springer.com
RA Lahti, VH Sethy, C Barsuhn, JB Hester - Neuropharmacology, 1983 - Elsevier
Adinazolam, which is a 1-dimethylaminomethyl triazolobenzodiazepine, is an effective anxiolytic agent as defined by suppression of stress-induced increases in plasma corticosteroids. …
Number of citations: 74 www.sciencedirect.com
JC Fleishaker, JP Phillips - Psychopharmacology, 1989 - Springer
… Adinazolam and NDMAD pharmacokinetics were linear throughout the dosage range studied. The ratio of NDMAD to adinazolam … concentrations than with adinazolam concentrations. …
Number of citations: 27 link.springer.com
JC Fleishaker, PD Garzone, JH Chambers… - …, 1995 - Springer
Single doses of alprazolam (0, 0.5, 1.5 mg) or adinazolam mesylate sustained release tablets (SR) (0, 15, 45 mg) were administered to separate groups of 12 healthy men in a …
Number of citations: 25 link.springer.com
JC Fleishaker, H Friedman, SR Pollock… - Clinical …, 1990 - Wiley Online Library
… by adinazolam and NDMAD were quantitatively similar. These results suggest that both adinazolam … -like effects of adinazolam mesylate. (CLIN PHARMACOL THER 1990;48:652-64.) …
Number of citations: 16 ascpt.onlinelibrary.wiley.com
JC Fleishaker, LK Hulst, TC Smith… - European journal of clinical …, 1992 - Springer
… of adinazolam following administration of 20 mg adinazolam mesylate are depicted in Fig. 1. Adinazolam … Adinazolam kinetics were proportional to dose, as none of the pharmacokinetic …
Number of citations: 12 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。